molecular formula C14H18N2O6 B8815399 Boc-3-Nitro-D-phenylalanine

Boc-3-Nitro-D-phenylalanine

Cat. No.: B8815399
M. Wt: 310.30 g/mol
InChI Key: OWTGPXDXLMNQKK-UHFFFAOYSA-N
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Description

Boc-3-Nitro-D-phenylalanine (CAS: 158741-21-0) is a chemically modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a nitro (-NO₂) substituent at the 3-position of the phenylalanine aromatic ring. Its D-configuration ensures stereochemical specificity, making it valuable in peptide synthesis, PROTAC (Proteolysis-Targeting Chimera) development, and medicinal chemistry research. The nitro group imparts strong electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions, which distinguishes it from other Boc-protected phenylalanine analogs .

Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)

InChI Key

OWTGPXDXLMNQKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Traditional Mixed-Acid Nitration

The nitration of D-phenylalanine introduces a nitro group at the 3-position of the aromatic ring. Classical methods employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions.

Procedure :

  • D-Phenylalanine (1 equiv) is added to a chilled (-5°C to 5°C) mixture of HNO₃ (2–3.5 equiv) and H₂SO₄ (2–3 equiv).

  • The reaction is stirred for 4–12 hours, maintaining temperatures below 10°C to minimize oxidative side reactions.

  • Quenching with ice-water followed by neutralization (NH₄OH) yields 3-nitro-D-phenylalanine as a white solid.

Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
HNO₃:H₂SO₄ Ratio1:1–1:3 (v/v)Higher H₂SO₄ enhances nitronium ion (NO₂⁺) generation.
Temperature0–5°CPrevents para-isomer formation and oxidation.
Reaction Time4–6 hoursProlonged time increases byproducts (e.g., dinitro derivatives).

Yield : 65–75% after recrystallization (ethanol/water).

Continuous-Flow Nitration

Modern industrial-scale methods utilize coil reactors to improve safety and efficiency.

Procedure :

  • A solution of D-phenylalanine in HNO₃/H₂SO₄ (1:2 v/v) is pumped through a temperature-controlled (25–100°C) coil reactor.

  • Residence time: 3–10 minutes.

  • Immediate quenching and neutralization yield 3-nitro-D-phenylalanine with reduced side products.

Advantages :

  • 20–30% higher yield (85–90%) compared to batch processes.

  • Scalable for continuous production.

Boc Protection of 3-Nitro-D-Phenylalanine

Di-tert-Butyl Dicarbonate (Boc₂O) Method

The α-amino group of 3-nitro-D-phenylalanine is protected using Boc₂O under alkaline conditions.

Procedure :

  • 3-Nitro-D-phenylalanine (1 equiv) is dissolved in tetrahydrofuran (THF)/water (1:1).

  • Boc₂O (1.2–1.5 equiv) and NaOH (1.5 equiv) are added at 0°C.

  • The mixture is stirred at 25°C for 6–12 hours.

  • Acidification (HCl) and extraction (ethyl acetate) yield crude Boc-3-nitro-D-phenylalanine.

Purification :

  • Recrystallization : Ethanol/water (80:20) achieves >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient.

Yield : 85–93%.

Guanidine Hydrochloride-Mediated Boc Protection

A solvent-free approach enhances reaction efficiency:

  • 3-Nitro-D-phenylalanine, Boc₂O (3 equiv), and guanidine HCl (15 mol%) in ethanol at 35–40°C for 6.5 hours.

  • Evaporation and washing (hexane) yield Boc-protected product (93% yield).

O-tert-Butyl S-Phenyl Thiocarbonate Method

An older patent method employs thiocarbonate derivatives for Boc protection:

  • 3-Nitro-D-phenylalanine reacts with O-tert-butyl S-phenyl thiocarbonate in aqueous methanol with triethylamine.

  • Yields 70–80% after recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.10–3.25 (m, 2H, CH₂), 4.40 (q, 1H, α-CH), 7.55–8.20 (m, 4H, aromatic).

  • ¹³C NMR : δ 28.2 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (C=O), 148.5 (NO₂).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (40:60).

  • Retention Time : 12.3 minutes (purity >98%).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 311.1 (calculated for C₁₄H₁₉N₂O₆⁺: 311.12).

Industrial-Scale Optimization

Nitration in Coil Reactors

ParameterBatch ProcessContinuous-Flow Process
Temperature0–5°C25–100°C
Reaction Time4–6 hours3–10 minutes
Yield65–75%85–90%
Purity92–95%97–99%

Boc Protection Cost Analysis

MethodCost (USD/kg)Environmental Impact
Boc₂O/NaOH120–150Moderate (solvent waste)
Guanidine HCl90–110Low (solvent-free)

Chemical Reactions Analysis

Types of Reactions

Boc-3-Nitro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed

    Reduction: 3-amino-DL-phenylalanine.

    Substitution: 3-nitro-DL-phenylalanine.

Scientific Research Applications

Boc-3-Nitro-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-3-Nitro-D-phenylalanine involves its interaction with enzymes and receptors. The BOC protecting group provides stability, allowing the compound to be selectively deprotected under specific conditions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Table 1: Key Boc-Protected D-Phenylalanine Derivatives

Compound Name CAS Number 3-Position Substituent Key Properties/Applications
This compound 158741-21-0 -NO₂ (Nitro) High reactivity in electrophilic substitution; used in peptide coupling and PROTAC linkers
Boc-3-Chloro-D-phenylalanine 80102-25-6 -Cl (Chloro) Moderate electron-withdrawing effect; enhances metabolic stability in drug candidates
Boc-3-Cyano-D-phenylalanine 205445-56-3 -CN (Cyano) Polar group improves solubility; used in enzyme inhibition studies
Boc-3-Fluoro-D-phenylalanine 114873-11-9 -F (Fluoro) Low steric hindrance; ideal for PET radiolabeling and bioconjugation
Boc-3-Methyl-D-phenylalanine 114873-14-2 -CH₃ (Methyl) Electron-donating; increases hydrophobicity for membrane permeability
Boc-3-Trifluoromethyl-D-phenylalanine 82317-82-6 -CF₃ (Trifluoromethyl) Strongly hydrophobic and electron-withdrawing; enhances binding affinity in kinase inhibitors
Boc-D-3-Benzothienylalanine 111082-76-9 Benzothiophene Bulky aromatic substituent; facilitates π-π stacking in protein-ligand interactions

Electronic and Steric Effects

  • Nitro Group (-NO₂): The nitro group in this compound is a potent electron-withdrawing group, reducing electron density on the aromatic ring. This increases susceptibility to nucleophilic aromatic substitution compared to analogs like Boc-3-Methyl-D-phenylalanine (electron-donating -CH₃) .
  • Halogenated Derivatives (Cl, F) : Boc-3-Chloro-D-phenylalanine and Boc-3-Fluoro-D-phenylalanine exhibit moderate electron-withdrawing effects but differ in steric bulk. Fluorine’s small size makes it suitable for applications requiring minimal steric interference .
  • Benzothienyl Group: Boc-D-3-Benzothienylalanine incorporates a heteroaromatic ring, enhancing steric bulk and enabling unique binding modes in protein targets, unlike nitro or cyano derivatives .

Solubility and Stability

  • Polar Substituents: The cyano (-CN) group in Boc-3-Cyano-D-phenylalanine increases polarity, improving aqueous solubility compared to the hydrophobic trifluoromethyl (-CF₃) and benzothienyl groups .
  • Boc Group Stability: Electron-withdrawing substituents like -NO₂ and -CF₃ may accelerate Boc deprotection under acidic conditions due to increased carbocation stability at the β-position .

Research Findings and Trends

Recent studies highlight the following trends:

Nitro Group Utility : this compound demonstrates superior reactivity in peptide cross-coupling reactions compared to chloro or methyl analogs, as shown in PROTAC linker optimization studies .

Metabolic Stability : Fluorine and trifluoromethyl derivatives exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .

Regulatory Considerations : Derivatives like Boc-D-3-Benzothienylalanine may require additional safety evaluations owing to their complex aromatic structures .

Q & A

Q. What are the established synthetic routes for Boc-3-Nitro-D-phenylalanine, and how can researchers optimize enantiomeric purity?

  • Methodological Answer : The synthesis typically involves nitration of Boc-protected D-phenylalanine derivatives. Key steps include:

Protection : Introduce the Boc (tert-butoxycarbonyl) group to the amino group of D-phenylalanine to prevent undesired side reactions .

Nitration : Electrophilic aromatic substitution at the meta position using nitric acid or mixed acid systems. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-nitration or racemization .

Purification : Use reversed-phase HPLC or flash chromatography to isolate the product. Monitor enantiomeric purity via chiral chromatography (e.g., Chiralpak® columns) .

  • Critical Data : Purity ≥98% (HPLC) is achievable with rigorous purification .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the nitro group’s position (meta substitution) and Boc protection. Look for characteristic peaks:
  • Boc tert-butyl protons at ~1.4 ppm.
  • Aromatic protons adjacent to nitro groups show deshielding (δ > 7.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 311.31 (C14_{14}H18_{18}N2_2O6_6) .
  • Melting Point : While not reported for this compound, analogous Boc-protected phenylalanines exhibit melting points between 86–88°C .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer :
  • Peptide Backbone Modification : Incorporation of the nitro group enables post-synthetic modifications (e.g., reduction to amines for crosslinking or functionalization).
  • Fluorescent Probes : Nitroaromatic groups can serve as quenchers in FRET-based peptide probes .
  • Steric and Electronic Effects : The nitro group alters peptide conformation and stability, useful in studying enzyme-substrate interactions .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :
  • Activation Conditions : Use coupling reagents like HATU or PyBOP with DIEA in DMF, which reduce racemization risk compared to carbodiimides .
  • Temperature Control : Perform couplings at 0–4°C to slow base-catalyzed racemization.
  • Monitoring : Track enantiomeric ratios via chiral HPLC after each coupling step .
  • Critical Data : Studies on fluorinated analogs show <2% racemization under optimized conditions .

Q. What strategies resolve contradictions in reported reaction yields for nitro-functionalized Boc-amino acids?

  • Methodological Answer :
  • Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to identify optimal dielectric environments for nitration.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Cu(NO3_3)2_2) may improve regioselectivity in nitration .
  • Controlled Nitration : Use stoichiometric nitric acid to avoid di-nitration byproducts.
  • Case Study : Fluorinated phenylalanine analogs achieved 85% yield with 0.5 equiv. HNO3_3 in DCM .

Q. How can the stability of the nitro group in this compound be assessed under reducing conditions?

  • Methodological Answer :
  • Reduction Protocols : Expose the compound to H2_2/Pd-C or NaBH4_4/NiCl2_2 and monitor nitro-to-amine conversion via:

TLC : Track disappearance of the nitro compound’s UV-active spot.

IR Spectroscopy : Loss of asymmetric NO2_2 stretching (~1520 cm1^{-1}) confirms reduction .

  • Applications : Reduced products are intermediates in bioactive peptide synthesis (e.g., NO donors or metalloproteinase inhibitors) .

Analytical and Data-Driven Questions

Q. What advanced analytical techniques detect trace impurities in this compound batches?

  • Methodological Answer :
  • UHPLC-MS/MS : Achieve ppm-level sensitivity for detecting deprotected intermediates or diastereomers.
  • Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry (theoretical: C 54.19%, H 5.79%, N 8.98%) .
  • X-ray Crystallography : Resolve ambiguities in nitro group orientation for crystalline batches .

Q. How do steric effects of the nitro group influence peptide conformational dynamics?

  • Methodological Answer :
  • Circular Dichroism (CD) : Compare helicity/stability of peptides with this compound vs. non-nitrated analogs.
  • Molecular Dynamics (MD) Simulations : Model steric clashes between the nitro group and adjacent residues.
  • Case Study : In fluorinated analogs, bulky substituents reduced α-helix propensity by 30% .

Tables for Critical Data

Property Value Reference
Molecular Weight311.31 g/mol
Purity (HPLC)≥98%
Enantiomeric Excess (EE)>99% (chiral HPLC)
Nitration Yield (Optimized)85–90%

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